Theophylline, 8-(4-methylpiperidinoazo)-
Description
Theophylline, 8-(4-methylpiperidinoazo)-, is a structurally modified xanthine derivative derived from theophylline, a well-known bronchodilator used in respiratory therapies. This compound features an azo (-N=N-) group at the 8-position of the theophylline backbone, coupled with a 4-methylpiperidine moiety.
Properties
CAS No. |
73908-80-2 |
|---|---|
Molecular Formula |
C13H19N7O2 |
Molecular Weight |
305.34 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |
InChI Key |
DGIMUZCEBVCVEW-WUKNDPDISA-N |
Isomeric SMILES |
CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .
Scientific Research Applications
Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:
Mechanism of Action
Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Theophylline derivatives are often modified at the 1-, 3-, 7-, or 8-positions to enhance specificity or potency. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: Polar substituents (e.g., sulfonate in 8-(p-sulphophenyl)theophylline) improve aqueous solubility, whereas hydrophobic groups (e.g., piperidine in 8-(4-methylpiperidinoazo)-theophylline) may reduce it, impacting bioavailability .
- Tautomerism :
- Azo derivatives like CPAT exist in azo-hydrazone equilibrium, affecting their electronic spectra and metal-binding behavior . The methylpiperidine group may sterically influence this tautomerism.
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